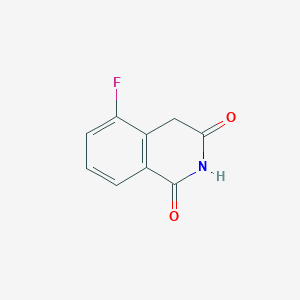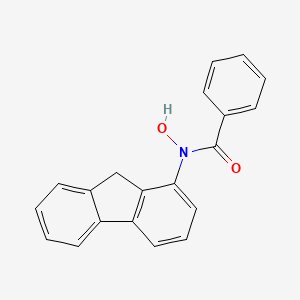
Benzohydroxamic acid, N-fluoren-1-YL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-1-yl)-N-hydroxybenzamide is an organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons consisting of two benzene rings connected through a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-1-yl)-N-hydroxybenzamide typically involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of a base, followed by the reaction with benzoyl chloride. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for N-(9H-fluoren-1-yl)-N-hydroxybenzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(9H-fluoren-1-yl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives
Reduction: Formation of fluorenylamines
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: Halogenated fluorenes
Aplicaciones Científicas De Investigación
N-(9H-fluoren-1-yl)-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various fluorenyl derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteinases.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer progression.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(9H-fluoren-1-yl)-N-hydroxybenzamide involves its interaction with specific molecular targets, such as metalloproteinases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9H-fluoren-1-yl)acetamide
- N-(9H-fluoren-1-yl)benzamide
- 9-Fluorenone
Uniqueness
N-(9H-fluoren-1-yl)-N-hydroxybenzamide is unique due to its hydroxamic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other fluorenyl derivatives. This functional group allows it to act as a potent enzyme inhibitor, making it valuable in medicinal chemistry and cancer research.
Propiedades
Número CAS |
29968-64-7 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
N-(9H-fluoren-1-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C20H15NO2/c22-20(14-7-2-1-3-8-14)21(23)19-12-6-11-17-16-10-5-4-9-15(16)13-18(17)19/h1-12,23H,13H2 |
Clave InChI |
QYMLLILLMBKAAO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C(=CC=C3)N(C(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


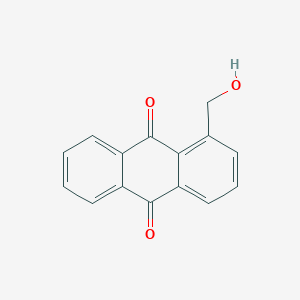
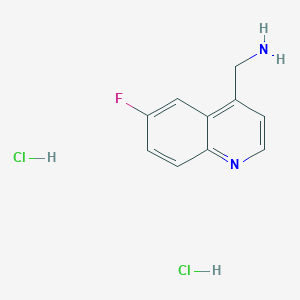
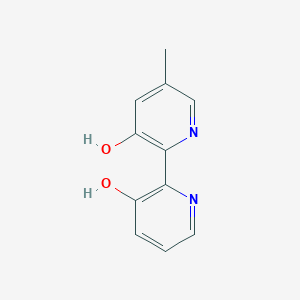

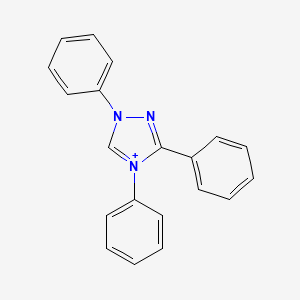
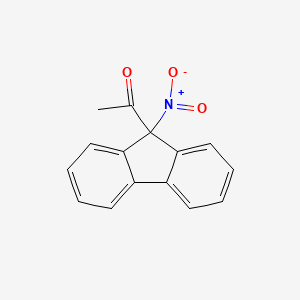
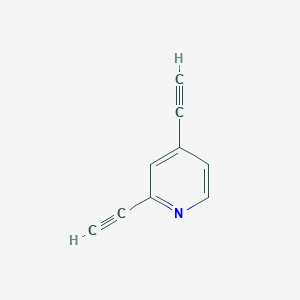
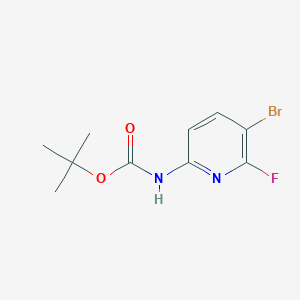
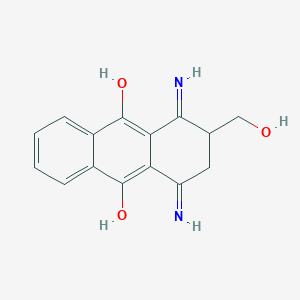
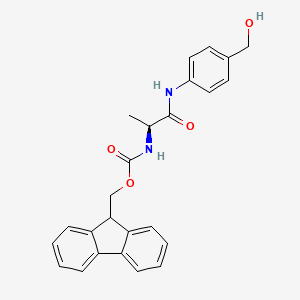

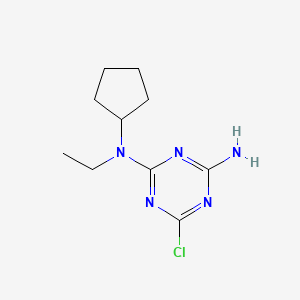
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
